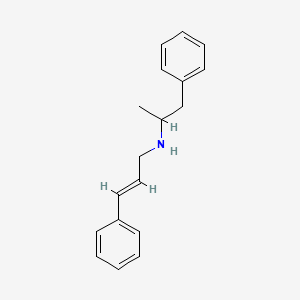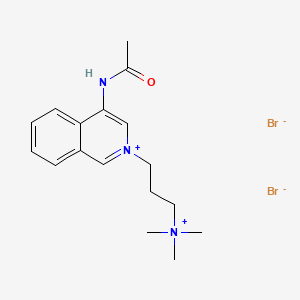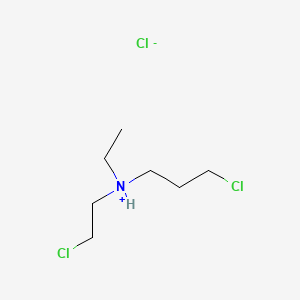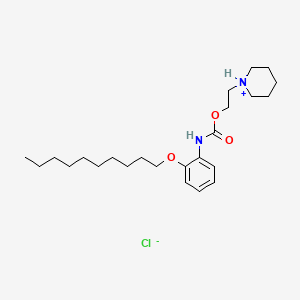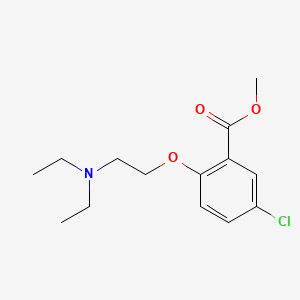
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound with the molecular formula C13H19Cl2NO3 It is known for its unique structure, which includes a benzoic acid core substituted with a chloro group and a diethylaminoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 5-chloro-2-(2-(diethylamino)ethoxy)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the chlorination of benzoic acid derivatives, followed by the introduction of the diethylaminoethoxy group through nucleophilic substitution reactions. The final esterification step is optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester exerts its effects involves interactions with various molecular targets. The diethylaminoethoxy group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-amino-5-chloro-, methyl ester: Similar structure but with an amino group instead of the diethylaminoethoxy group.
Benzoic acid, 5-chloro-2-(2-(methylamino)ethoxy)-, methyl ester: Contains a methylamino group instead of the diethylamino group.
Uniqueness
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to the presence of the diethylaminoethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5014-26-6 |
|---|---|
Fórmula molecular |
C14H20ClNO3 |
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H20ClNO3/c1-4-16(5-2)8-9-19-13-7-6-11(15)10-12(13)14(17)18-3/h6-7,10H,4-5,8-9H2,1-3H3 |
Clave InChI |
NEJQTHUQLBEWPQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

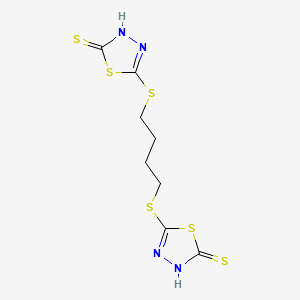
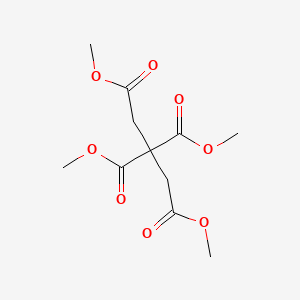
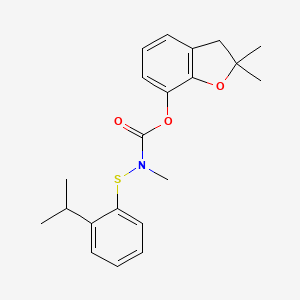
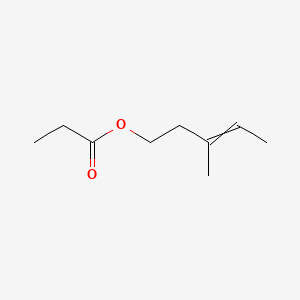
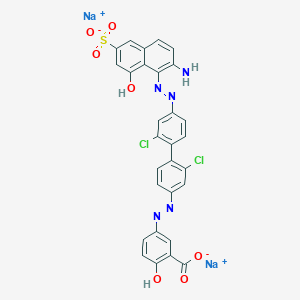
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
